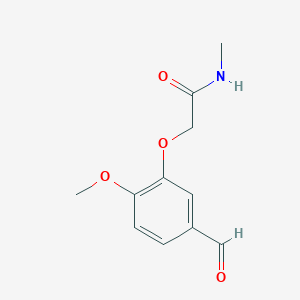

2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12-11(14)7-16-10-5-8(6-13)3-4-9(10)15-2/h3-6H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKUZYWJFXGWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(C=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Formyl 2 Methoxyphenoxy N Methylacetamide and Analogues

Retrosynthetic Analysis of the 2-(5-Formyl-2-methoxyphenoxy)-N-methylacetamide Scaffold

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.comias.ac.in For this compound, the primary disconnections are at the ether and amide bonds.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the amide bond first leads to 2-(5-formyl-2-methoxyphenoxy)acetic acid and methylamine (B109427). The phenoxyacetic acid intermediate can be further disconnected at the ether linkage to yield vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a two-carbon synthon, such as chloroacetic acid. This pathway is advantageous as it utilizes a readily available and appropriately functionalized starting material, vanillin, which already contains the required formyl and methoxy (B1213986) groups.

Pathway B: Initial disconnection of the ether bond reveals a phenol (B47542), guaiacol (B22219) (2-methoxyphenol), and the side chain, 2-chloro-N-methylacetamide. This approach necessitates a subsequent formylation step on the aromatic ring of the resulting 2-(2-methoxyphenoxy)-N-methylacetamide intermediate. This pathway requires careful consideration of regioselectivity during the formylation step.

Both pathways offer viable routes to the target molecule, with the choice often depending on the availability of starting materials, reaction yields, and the desired control over regiochemistry.

Classical and Modern Approaches to the Phenoxyacetamide Moiety

The phenoxyacetamide core is a common structural motif in medicinal chemistry. youtube.com Its synthesis hinges on two critical bond formations: the ether linkage and the amide bond.

Etherification Reactions for the Phenoxy Linkage

The formation of the phenoxy ether bond is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. wikipedia.org

In the context of synthesizing this compound, this can be applied in two ways, corresponding to the retrosynthetic pathways:

Reacting a phenoxide with an activated acetic acid derivative: The phenoxide of vanillin can be reacted with an α-haloacetic acid, such as chloroacetic acid, to form 2-(4-formyl-2-methoxyphenoxy)acetic acid. arabjchem.orgresearchgate.net The reaction is typically carried out in the presence of a base, like sodium hydroxide (B78521), to deprotonate the phenol. miracosta.edu

Reacting a phenoxide with an α-haloacetamide: Alternatively, the phenoxide of guaiacol can be reacted directly with 2-chloro-N-methylacetamide. This directly forms the phenoxyacetamide linkage.

The Williamson ether synthesis is a robust and widely used method, particularly effective with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com The reaction conditions are generally mild, and a variety of bases and solvents can be employed. orgchemres.org

| Reactants | Reagents | Product | Reaction Type |

| Vanillin, Chloroacetic acid | NaOH, water | 2-(4-formyl-2-methoxyphenoxy)acetic acid | Williamson Ether Synthesis |

| Guaiacol, 2-chloro-N-methylacetamide | Base (e.g., K2CO3), solvent (e.g., acetone) | 2-(2-methoxyphenoxy)-N-methylacetamide | Williamson Ether Synthesis |

Amide Bond Formation Strategies

The formation of the N-methylacetamide group can be accomplished either before or after the etherification step.

If the synthetic route proceeds through the 2-(5-formyl-2-methoxyphenoxy)acetic acid intermediate, a subsequent amidation reaction with methylamine is required. This can be achieved through several methods:

Activation of the carboxylic acid: The carboxylic acid can be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with methylamine.

Coupling agents: A wide array of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct reaction between the carboxylic acid and methylamine. These reagents are commonly used in peptide synthesis and offer mild reaction conditions.

Alternatively, if 2-chloro-N-methylacetamide is used as a starting material, the amide bond is pre-formed. The synthesis of 2-chloro-N-methylacetamide itself can be accomplished by reacting chloroacetyl chloride with methylamine.

| Reactants | Reagents/Method | Product |

| 2-(5-formyl-2-methoxyphenoxy)acetic acid, Methylamine | SOCl2, then methylamine | This compound |

| 2-(5-formyl-2-methoxyphenoxy)acetic acid, Methylamine | EDC, HOBt | This compound |

| Chloroacetyl chloride, Methylamine | Base (e.g., NaOH) | 2-chloro-N-methylacetamide |

Introduction and Manipulation of the Formyl Group on the Aryl Ring

The introduction of the formyl group is a critical step if the synthesis starts from a non-formylated precursor like guaiacol (Pathway B). The directing effects of the existing hydroxyl (or ether) and methoxy groups on the aromatic ring play a crucial role in the regioselectivity of the formylation.

Selective Formylation Techniques

Several named reactions are available for the formylation of activated aromatic rings like phenols and their ethers. wikipedia.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). youtube.comorganic-chemistry.orgijpcbs.comiaamonline.orgchemistrysteps.com It is a mild and efficient method for formylating electron-rich aromatic compounds. ijpcbs.com The electrophilic iminium species preferentially attacks the para position to the activating hydroxyl or alkoxy group.

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) in a basic solution. wikipedia.orgscispace.comlscollege.ac.in The reactive species is dichlorocarbene. This reaction typically favors ortho-formylation. wikipedia.org For a substrate like 2-(2-methoxyphenoxy)-N-methylacetamide, this would likely lead to formylation at the position adjacent to the ether linkage.

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent, usually in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orguni.edu This reaction also predominantly yields the ortho-formylated product with respect to the hydroxyl or alkoxy group. wikipedia.org

Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. Due to the toxicity of hydrogen cyanide, a variation, the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, is sometimes employed for simpler aromatic hydrocarbons.

The choice of formylation method would depend on the desired regioselectivity. For the synthesis of this compound from a guaiacol derivative, a method that favors para-formylation relative to the ether linkage would be required.

| Reaction | Reagents | Typical Regioselectivity (relative to -OH/-OR) |

| Vilsmeier-Haack | POCl3, DMF | Para |

| Reimer-Tiemann | CHCl3, NaOH | Ortho |

| Duff | Hexamethylenetetramine, acid | Ortho |

Formyl Group Precursors and Their Transformations

An alternative to direct formylation is the introduction of a group that can be subsequently converted into a formyl group. This can be a useful strategy to overcome issues with regioselectivity or harsh reaction conditions of direct formylation methods.

One such approach involves the use of a protected formyl group or a synthon that can be readily transformed. For instance, a hydroxymethyl group (-CH2OH) can be introduced and then oxidized to an aldehyde. However, the most direct and convergent strategy for the synthesis of this compound is to start with a precursor that already contains the formyl group, such as vanillin, as outlined in Pathway A of the retrosynthetic analysis. This circumvents the need for a separate formylation step and the associated challenges of regiocontrol.

A patent describes the synthesis of a related compound, methyl 5-formyl-2-methoxybenzoate, by reacting methyl 2-methoxybenzoate (B1232891) with urotropine (hexamine) in methanesulfonic acid, which is a modification of the Duff reaction. google.com This indicates that formylation of guaiacol derivatives at the desired position is feasible.

Regioselective Synthesis of this compound

The most direct and regioselective approach for the synthesis of this compound is the Williamson ether synthesis. wikipedia.org This classic yet robust method involves the reaction of a phenoxide ion with an alkyl halide, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com

The proposed regioselective synthesis is outlined as follows:

Starting Materials : The key precursors for this synthesis are 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 2-chloro-N-methylacetamide. Vanillin provides the required 5-formyl-2-methoxyphenol backbone, while 2-chloro-N-methylacetamide serves as the N-methylacetamide etherifying agent.

Deprotonation : The synthesis commences with the deprotonation of the phenolic hydroxyl group of vanillin. This is typically achieved using a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetone. The phenolic proton is the most acidic site on the vanillin molecule, ensuring that deprotonation occurs selectively at the oxygen atom to form the corresponding sodium or potassium phenoxide.

Nucleophilic Substitution : The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of 2-chloro-N-methylacetamide, which bears the chlorine leaving group. This SN2 displacement results in the formation of the desired ether linkage, yielding this compound.

The regioselectivity of this reaction is exceptionally high due to the electronic properties of the vanillin molecule. The phenolic hydroxyl group is significantly more acidic than any C-H bond on the aromatic ring, and the resulting phenoxide is a much stronger nucleophile than the aromatic ring itself. Therefore, O-alkylation is overwhelmingly favored over the alternative C-alkylation pathway. rsc.org

Table 1: Key Parameters in the Regioselective Synthesis

| Parameter | Description | Rationale |

| Starting Phenol | 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | Provides the core aromatic structure with the required formyl and methoxy substituents. |

| Alkylating Agent | 2-chloro-N-methylacetamide | Introduces the N-methylacetamide side chain via an SN2 reaction. |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Selectively deprotonates the acidic phenolic hydroxyl group to generate the nucleophilic phenoxide. |

| Solvent | N,N-Dimethylformamide (DMF), Acetone, or Acetonitrile (B52724) | Aprotic polar solvents that effectively solvate the cation and facilitate the SN2 reaction. |

| Reaction Type | Williamson Ether Synthesis (SN2) | A reliable and high-yielding method for forming ether bonds with excellent regiocontrol. wikipedia.org |

Comparative Analysis of Synthetic Pathways: Efficiency and Scalability in Laboratory Settings

While the Williamson ether synthesis is a primary route, other pathways can be conceptualized for producing this compound. A comparative analysis is crucial for determining the most efficient and scalable method for laboratory applications.

Pathway A: Williamson Ether Synthesis (One-Step)

Description : Direct O-alkylation of 4-hydroxy-3-methoxybenzaldehyde with 2-chloro-N-methylacetamide as described in section 2.4.

Efficiency : This pathway is highly efficient, often proceeding with high yields. As a single-step transformation from readily available starting materials, it minimizes product loss between steps.

Scalability : The Williamson ether synthesis is widely used in industrial processes and is generally considered scalable. wikipedia.org Potential challenges on a larger scale include managing reaction exotherms and ensuring efficient mixing. However, the use of milder conditions and phase-transfer catalysis can mitigate these issues, enhancing its suitability for scale-up. acs.org

Pathway B: Amidation of a Precursor Acid (Two-Step)

Description : This route involves two distinct steps:

Synthesis of 2-(5-formyl-2-methoxyphenoxy)acetic acid by reacting vanillin with a haloacetic acid (e.g., sodium chloroacetate).

Amidation of the resulting carboxylic acid with methylamine, typically requiring a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Efficiency : While each step may have a respectable yield, the cumulative yield over two steps is inherently lower than a high-yielding single-step process. The amidation step can be complicated by the need for purification to remove the coupling agent and its byproducts.

Table 2: Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Williamson Ether Synthesis | Pathway B: Amidation of Precursor Acid |

| Number of Steps | 1 | 2 |

| Key Reactions | O-Alkylation (SN2) | O-Alkylation, Amidation |

| Atom Economy | High | Moderate to Low (due to coupling agents) |

| Typical Yield | High (>85%) | Moderate (60-80% overall) |

| Reagent Cost | Generally low | Higher (due to coupling agents) |

| Waste Generation | Low (inorganic salt) | High (coupling agent byproducts) |

| Scalability | Good to Excellent | Fair to Poor |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. instituteofsustainabilitystudies.comncfinternational.it The preferred Williamson ether synthesis pathway (Pathway A) is particularly amenable to such improvements.

Waste Prevention and Atom Economy : The direct, one-step Williamson synthesis has inherently better atom economy than multi-step alternatives that use stoichiometric coupling agents. jddhs.com Optimizing reaction conditions to achieve near-quantitative conversion minimizes the formation of byproducts and unreacted starting materials, adhering to the principle of waste prevention.

Safer Solvents : Traditional solvents like DMF are effective but pose health and environmental risks. Greener alternatives can be employed. For instance, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt allows the reaction to be performed in a biphasic system of a less hazardous organic solvent (e.g., toluene) and water, or even in water alone with certain surfactants. jetir.orgresearchgate.net

Catalysis : The use of a phase-transfer catalyst is a prime example of applying catalysis to improve a reaction. PTCs are used in small, catalytic amounts and can be recycled. They facilitate the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase, enabling the reaction to proceed under milder conditions and with less hazardous reagents (e.g., using aqueous NaOH instead of NaH). acs.orgjetir.org

Table 3: Application of Green Chemistry Principles

| Principle | Conventional Approach | Greener Alternative | Benefit |

| Solvent | DMF, Acetonitrile | Ethanol, Water with PTC, Solvent-free | Reduced toxicity and environmental impact. jddhs.com |

| Energy Source | Conventional heating (oil bath) for several hours | Microwave irradiation for several minutes | Significant reduction in energy consumption and reaction time. nih.gov |

| Base | NaH (highly reactive, flammable) | K₂CO₃, NaOH (with PTC) | Improved safety, easier handling, and milder reaction conditions. |

| Catalysis | Stoichiometric base | Catalytic amounts of a Phase-Transfer Catalyst (PTC) | Enhanced reaction rate, reduced waste, and use of a biphasic system. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 5 Formyl 2 Methoxyphenoxy N Methylacetamide

Reactions Involving the Formyl Group.

The aldehyde, or formyl group, is a cornerstone of the reactivity of 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide, offering a gateway to a multitude of chemical modifications. Its electrophilic carbon atom is a prime target for nucleophiles, and the group can readily participate in both oxidation and reduction reactions.

Nucleophilic Additions and Condensation Reactions.udel.edu

The carbonyl carbon of the formyl group is susceptible to attack by a wide array of nucleophiles. A prominent example of this reactivity is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. nih.govthermofisher.com In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group, such as malonic esters or malononitrile, typically in the presence of a basic catalyst like piperidine (B6355638) or an amine. thermofisher.comresearchgate.netbeilstein-journals.org This reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a more conjugated system. The electron-donating methoxy (B1213986) group on the aromatic ring can influence the reactivity of the aldehyde, potentially modulating the reaction conditions required for efficient condensation. researchgate.net

The general mechanism for the Knoevenagel condensation is depicted below:

Step 1: Deprotonation of the active methylene compound by the base to form a carbanion.

Step 2: Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the aldehyde.

Step 3: Protonation of the resulting alkoxide.

Step 4: Dehydration to form the final α,β-unsaturated product.

| Reactant | Active Methylene Compound | Catalyst | Product Type |

| This compound | Diethyl malonate | Piperidine | α,β-Unsaturated ester |

| This compound | Malononitrile | Triethylamine | α,β-Unsaturated nitrile |

| This compound | Ethyl acetoacetate | Pyrrolidine | α,β-Unsaturated ketoester |

Oxidation and Reduction Chemistry of the Aldehyde Functionality.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) can effectively convert the formyl group to a carboxyl group, yielding the corresponding carboxylic acid. austinpublishinggroup.comchegg.com The reaction is often carried out under neutral or slightly alkaline conditions. The mechanism of permanganate oxidation of aromatic aldehydes is complex and can involve the formation of a manganate (B1198562) ester intermediate. researchgate.net The final product, a vanillic acid derivative, is formed after hydrolysis of this intermediate. derpharmachemica.com

Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4). udel.educsub.edubrainly.com This reaction is typically performed in an alcoholic solvent. The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. sciencemadness.orgweebly.com

| Reaction Type | Reagent | Product Functional Group |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acid |

| Reduction | Sodium borohydride (NaBH4) | Primary alcohol |

Derivatization for Synthetic Utility.

The formyl group serves as a versatile handle for the synthesis of a wide array of derivatives. For instance, it can react with primary amines to form imines (Schiff bases), a reaction that is often catalyzed by acid. This transformation is a key step in many synthetic pathways, including the preparation of various heterocyclic compounds.

Furthermore, the aldehyde can be protected as an acetal (B89532) by reacting with an alcohol in the presence of an acid catalyst. This is a common strategy in multi-step syntheses to prevent the aldehyde from reacting with reagents intended for other parts of the molecule. The acetal can then be easily hydrolyzed back to the aldehyde under acidic conditions when desired. The reactivity of the formyl group in this compound is analogous to that of vanillin (B372448), a structurally similar and well-studied compound. researchgate.netnih.govacs.org Derivatization reactions, such as those involving dansyl chloride, have been used to enhance the analytical detection of vanillin and could be similarly applied to this compound. researchgate.net

Transformations at the Ether Linkage.

The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions. The methoxy substituent also presents a site for potential chemical modification.

Cleavage and Formation Reactions of the Phenoxy Ether.

The cleavage of aryl ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the cleavage would likely occur at the bond between the oxygen and the carbon of the acetamide (B32628) side chain, as cleavage of the aryl-oxygen bond is generally more difficult. This would yield a phenol (B47542) and the corresponding N-methyl-2-haloacetamide. The reaction mechanism can be either SN1 or SN2, depending on the nature of the alkyl group attached to the ether oxygen. Given the primary nature of the carbon in the acetamide side chain, an SN2 mechanism is more probable.

Enzymatic methods for ether cleavage have also been explored, with some fungal peroxygenases showing the ability to cleave a variety of ethers. nih.gov

Reactivity of the Methoxy Substituent.

The methoxy group (-OCH3) on the aromatic ring is an electron-donating group that influences the reactivity of the entire molecule. Demethylation, the removal of the methyl group to form a hydroxyl group, is a common transformation for methoxy-substituted phenols. This reaction is typically achieved using strong reagents such as boron tribromide (BBr3) or hydrobromic acid at elevated temperatures. The demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde), a compound with two methoxy groups, is a well-documented process and provides a good model for the expected reactivity of the methoxy group in this compound. wikipedia.orgforeverest.netgoogle.com

Amide Bond Transformations and Modifications

The N-methylacetamide group is a key reactive site in the molecule. The amide bond, while generally stable, can undergo several transformations under specific conditions.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide bond in this compound can be hydrolyzed to yield 2-(5-formyl-2-methoxyphenoxy)acetic acid and methylamine (B109427). This reaction is typically catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction is generally reversible. psu.edu The rate of hydrolysis can be influenced by temperature and pH. psu.edu For instance, studies on N-methylacetamide have shown that hydrolysis rates increase significantly at low and high pH values. psu.edu

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. Direct transamidation is often challenging due to the stability of the amide bond and requires catalysts to proceed. nih.gov Metal catalysts or organocatalysts can be employed to activate the amide and facilitate the nucleophilic attack by the incoming amine. nih.gov The reaction outcome and rate would depend on the nature of the incoming amine and the catalyst used. nih.gov

Table 1: Predicted Conditions for Amide Bond Transformations

| Transformation | Reagents/Conditions | Predicted Products |

| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 2-(5-formyl-2-methoxyphenoxy)acetic acid, Methylammonium salt |

| Base-catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Sodium 2-(5-formyl-2-methoxyphenoxy)acetate, Methylamine |

| Catalytic Transamidation | Amine (R-NH₂), Metal or Organocatalyst, heat | 2-(5-formyl-2-methoxyphenoxy)-N-alkyl/aryl acetamide, Methylamine |

N-Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the secondary amide is nucleophilic and can participate in alkylation and acylation reactions.

N-Alkylation: The hydrogen on the amide nitrogen can be substituted with an alkyl group. This typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is crucial to avoid side reactions.

N-Acylation: The amide nitrogen can also be acylated to form an imide. This reaction is generally performed using an acyl chloride or anhydride (B1165640) under basic conditions. The resulting imide is often more reactive towards hydrolysis than the parent amide.

Aromatic Ring Functionalization and Substituent Effects

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, and the positions of substitution are directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The aromatic ring has three substituents to consider:

-OCH₃ (methoxy group): An ortho, para-directing and strongly activating group due to its electron-donating resonance effect.

-CHO (formyl group): A meta-directing and strongly deactivating group due to its electron-withdrawing inductive and resonance effects.

-OCH₂CONHCH₃ (N-methylacetamido-methoxy group): An ortho, para-directing and activating group.

The positions for electrophilic attack will be determined by the combined electronic effects of these groups. The methoxy group strongly activates the positions ortho and para to it. The formyl group deactivates the ring, particularly at the ortho and para positions relative to it. The bulky N-methylacetamido-methoxy group will also exert steric hindrance, primarily at the position ortho to it.

Considering the positions on the ring:

Position 1: Substituted with the methoxy group.

Position 2: Substituted with the N-methylacetamido-methoxy group.

Position 3: Activated by the methoxy group (ortho) and the N-methylacetamido-methoxy group (ortho).

Position 4: Activated by the methoxy group (para) but deactivated by the formyl group (ortho).

Position 5: Substituted with the formyl group.

Position 6: Deactivated by the formyl group (ortho).

Therefore, electrophilic substitution is most likely to occur at position 3 , which is activated by two ortho-directing groups and is sterically accessible.

Influence of Substituents on Ring Reactivity

Table 2: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -OCH₃ | Activating, Electron-donating | Ortho, Para |

| -CHO | Deactivating, Electron-withdrawing | Meta |

| -OCH₂CONHCH₃ | Activating, Electron-donating | Ortho, Para |

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Reaction Kinetics:

Amide Hydrolysis: The rate of hydrolysis is expected to follow pseudo-first-order kinetics with respect to the amide under a large excess of water. psu.edu The rate constant would be dependent on pH and temperature. psu.edu

Thermodynamic Studies:

Amide Hydrolysis: The hydrolysis of amides is generally a thermodynamically favorable process, though it is often kinetically slow. The equilibrium position will be influenced by the concentrations of reactants and products.

Electrophilic Aromatic Substitution: The thermodynamic stability of the resulting substituted product will influence the product distribution, especially if the reaction is reversible. The formation of the sigma complex (arenium ion) is a key intermediate, and its stability, which is influenced by the substituents, will affect the reaction pathway.

Further experimental studies would be necessary to determine the precise kinetic parameters and thermodynamic profiles for the reactions of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(5-Formyl-2-methoxyphenoxy)-N-methylacetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.

Specific ¹H NMR data for this compound, including chemical shifts, multiplicity, coupling constants, and integration values for each proton, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.

Detailed ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in this compound, could not be found in the public domain.

Two-Dimensional NMR Techniques.

Information regarding the application of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the complete structural assignment of this compound is not available.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pattern Determination.

Electrospray Ionization Mass Spectrometry (ESI-MS).

Specific ESI-MS data, including the determination of the molecular ion peak and analysis of the fragmentation pattern for this compound, has not been reported in the available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS).

There is no available information on the use of GC-MS for the analysis of this compound, which would provide insights into its volatility, thermal stability, and electron impact fragmentation pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrations of bonds within a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum reveals the presence of specific functional groups. For this compound, several characteristic absorption bands would be anticipated.

The key functional groups and their expected IR absorption regions are:

Aldehyde Group (-CHO): A strong C=O stretching vibration typically appears around 1680-1700 cm⁻¹, and a characteristic C-H aldehyde stretch is expected as a pair of peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

Secondary Amide (-CONH-): This group gives rise to several distinct bands. The N-H stretching vibration is observed as a sharp peak around 3300 cm⁻¹. The amide I band (primarily C=O stretch) is a very strong absorption appearing around 1650 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Ether Linkage (Ar-O-CH₂): A strong C-O-C asymmetric stretching band is expected in the 1200-1275 cm⁻¹ range.

Methoxy (B1213986) Group (-OCH₃): The C-H stretching of the methyl group would be found around 2850-2960 cm⁻¹.

Table 2: Characteristic FT-IR Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | ~3300 |

| Aromatic | C-H stretch | >3000 |

| Alkyl | C-H stretch | 2850-2960 |

| Aldehyde | C-H stretch | ~2720, ~2820 |

| Aldehyde | C=O stretch | 1680-1700 |

| Amide I | C=O stretch | ~1650 |

| Aromatic | C=C stretch | 1450-1600 |

| Amide II | N-H bend / C-N stretch | ~1550 |

| Ether | C-O-C stretch | 1200-1275 |

| Note: These are characteristic ranges and actual values may vary. |

FT-Raman spectroscopy is a complementary technique to FT-IR. It detects molecular vibrations that cause a change in the polarizability of a bond. While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar, symmetric bonds. In the case of this compound, strong Raman signals would be expected from the C=C stretching vibrations of the aromatic ring due to their high polarizability. The C=O stretching vibrations of the aldehyde and amide groups would also be Raman active. An FT-Raman spectrum would help to confirm the assignments made from the FT-IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of every atom in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds. For this molecule, a key interaction would likely be hydrogen bonding between the amide N-H group of one molecule and the amide or aldehyde C=O group of a neighboring molecule. While this technique is exceptionally powerful, it is contingent upon the ability to grow a single crystal of suitable quality. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the substituted aromatic ring. The presence of the electron-withdrawing formyl group and electron-donating methoxy and ether groups conjugated with the benzene ring would give rise to characteristic absorption bands.

The spectrum would be expected to show intense absorptions corresponding to π → π* transitions of the aromatic system. Weaker absorptions at longer wavelengths, resulting from n → π* transitions associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups, might also be observed. The exact position of the absorption maxima (λmax) and the intensity of the absorptions (molar absorptivity, ε) would be dependent on the solvent used for the analysis.

Computational Chemistry and Quantum Chemical Investigations of 2 5 Formyl 2 Methoxyphenoxy N Methylacetamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a molecule like 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output would provide precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Analysis for this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. The spatial distribution of these orbitals would also be mapped to identify the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. For this compound, regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl, methoxy (B1213986), and formyl groups. Regions of positive potential (blue) would denote electron-poor areas, likely targets for nucleophiles.

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to simulate the UV-Vis absorption spectrum by calculating electronic transition energies and oscillator strengths. Furthermore, by calculating the vibrational frequencies from the optimized geometry, a theoretical Infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra.

Reaction Pathway Modeling and Transition State Characterization

Should this compound be involved in a chemical reaction, computational modeling could be used to map the entire reaction pathway. This involves locating the structures of the transition states connecting reactants to products on the potential energy surface. By calculating the energy barriers (activation energies) associated with these transition states, chemists can gain a deeper understanding of the reaction mechanism and kinetics.

Conformational Analysis using Computational Approaches

Molecules with rotatable single bonds, like the ether and amide linkages in this compound, can exist in multiple conformations. A conformational analysis would systematically explore the potential energy surface by rotating these bonds. This search identifies the various stable conformers (local energy minima) and determines their relative energies, providing insight into the molecule's flexibility and the most likely shapes it will adopt under given conditions.

Lack of Specific Research Data on the Dynamic Behavior of this compound

Following a comprehensive search for computational and quantum chemical investigations, it has been determined that there is no publicly available research specifically detailing the molecular dynamics simulations of this compound. While the principles of molecular dynamics are well-established for exploring the dynamic behavior of chemical compounds, specific studies and detailed research findings for this particular molecule are not present in the surveyed scientific literature.

Therefore, the requested section on "Molecular Dynamics Simulations to Explore Dynamic Behavior" cannot be generated with scientifically accurate and sourced information at this time.

2 5 Formyl 2 Methoxyphenoxy N Methylacetamide As a Versatile Chemical Building Block

Precursor in the Synthesis of Novel Organic Scaffolds.

The intrinsic reactivity of the formyl group in 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide renders it an ideal starting point for the synthesis of diverse and novel organic scaffolds. This aldehyde functionality can readily participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular frameworks.

Key Reactions and Potential Scaffolds:

| Reaction Type | Reagents/Conditions | Potential Scaffold |

| Wittig Reaction | Phosphonium ylides | Stilbene derivatives |

| Grignard Reaction | Organomagnesium halides | Secondary alcohol-containing scaffolds |

| Aldol Condensation | Ketones/aldehydes in the presence of acid or base | Chalcone-like structures |

| Reductive Amination | Amines and a reducing agent | Substituted amine scaffolds |

Through these and other established synthetic transformations, the aldehyde group can be elaborated into a wide range of functional groups and structural motifs. For instance, reaction with stabilized phosphorus ylides via the Wittig reaction can lead to the formation of stilbene-type structures, which are of interest in medicinal chemistry. Similarly, the addition of Grignard reagents can introduce a variety of alkyl or aryl substituents, leading to chiral secondary alcohols that can serve as building blocks for more complex molecules.

Furthermore, the presence of the phenoxy-N-methylacetamide moiety provides a stable and often influential part of the resulting scaffold. This portion of the molecule can engage in non-covalent interactions, such as hydrogen bonding and π-stacking, which can be crucial for the ultimate application of the synthesized scaffold, for example, in directing molecular recognition processes. The strategic combination of the reactive aldehyde and the more stable phenoxyacetamide portion allows for a modular approach to the design of new molecular architectures.

Applications in Heterocyclic Compound Synthesis.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound is particularly well-suited for the synthesis of a variety of heterocyclic rings through condensation reactions involving the formyl group.

The aldehyde can react with a wide range of di-nucleophiles to form five, six, and even seven-membered heterocyclic systems. For example, condensation with 1,2-diamines can lead to the formation of benzodiazepine (B76468) derivatives, a class of compounds with well-established pharmacological activities. Similarly, reaction with hydrazines can yield pyridazinone or phthalazinone analogs, while reaction with β-ketoesters in the presence of a base can afford dihydropyridine (B1217469) structures, a privileged scaffold in drug discovery. mdpi.com

Examples of Potential Heterocyclic Syntheses:

| Dinucleophile | Resulting Heterocycle | Significance |

| Hydrazine/Substituted Hydrazines | Pyridazinones/Phthalazinones | Bioactive compounds nih.gov |

| 1,2-Diamines | Benzodiazepines | Pharmacologically active scaffolds |

| β-Ketoesters/Nitriles | Dihydropyridines | Calcium channel blockers and other therapeutic agents nih.gov |

| Thiosemicarbazide | Thiazoles | Antimicrobial and other biological activities researchgate.netresearchgate.net |

The versatility of this compound as a precursor for heterocycles is further enhanced by the potential for multicomponent reactions. researchgate.netrjptonline.orgrsc.orgarchivepp.comgoogle.com These one-pot reactions, where three or more reactants combine to form a complex product, are highly efficient and atom-economical. The formyl group of the title compound can act as the electrophilic component in well-known multicomponent reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, leading to the rapid assembly of complex heterocyclic libraries.

Derivatization for Structure-Reactivity Relationship (SAR) Studies in Synthetic Chemistry.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. The scaffold of this compound provides multiple points for derivatization, making it an excellent template for SAR investigations.

Potential Points of Derivatization:

The Formyl Group: As previously discussed, the aldehyde can be transformed into a wide array of functional groups, including alcohols, amines, alkenes, and carboxylic acids. Each of these new functionalities can be further derivatized to explore their impact on biological activity.

The Aromatic Ring: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution reactions. The existing methoxy (B1213986) group directs incoming electrophiles to specific positions, allowing for controlled introduction of substituents like nitro, halogen, or alkyl groups. These modifications can influence the electronic properties and lipophilicity of the molecule.

The N-methylacetamide Moiety: The amide nitrogen can potentially be alkylated or acylated, and the methyl group could be replaced with other alkyl or aryl substituents. These changes can alter the hydrogen bonding capacity and steric profile of this part of the molecule.

By systematically modifying these positions and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR profile. For example, in the context of developing an enzyme inhibitor, modifications to the aromatic ring might explore interactions with hydrophobic pockets in the active site, while changes to the acetamide (B32628) group could probe for key hydrogen bond interactions. The insights gained from such studies are invaluable for the rational design of more potent and selective therapeutic agents. mdpi.commdpi.com

Role in the Development of Functional Organic Materials.

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a stable amide linkage, makes it a promising monomer for the synthesis of functional organic materials. The aldehyde group can participate in polymerization reactions, while the phenoxy-N-methylacetamide moiety can impart specific properties to the resulting polymer.

For instance, the formyl group can undergo condensation polymerization with other monomers containing active methylene (B1212753) groups or amino groups to form novel polymer backbones. The resulting polymers could exhibit interesting optical or electronic properties, depending on the comonomers used. The presence of the polar amide group within the polymer structure could enhance properties such as solubility, thermal stability, and adhesion.

Furthermore, the aldehyde functionality allows for the post-polymerization modification of materials. A polymer synthesized with pendant formyl groups, derived from this monomer, could be subsequently reacted with a variety of molecules to introduce new functionalities. This approach could be used to create materials with tailored surface properties, for example, for applications in sensors, separation membranes, or as supports for catalysts. The development of functional polymers from readily available bifunctional monomers like this compound represents a growing area of materials science. mdpi.com

Analytical Method Development and Characterization for Research Purity and Identification

Chromatographic Purity Assessment Techniques

The determination of purity is a critical aspect of chemical research, ensuring that the properties and activities observed are attributable to the compound of interest and not to impurities. Chromatographic techniques are central to this assessment, offering high-resolution separation of the main compound from any contaminants or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of non-volatile and thermally sensitive compounds like 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide. A reversed-phase HPLC (RP-HPLC) method is typically developed to achieve this. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier than less polar ones.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound would likely employ a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with octadecylsilyl groups. The mobile phase would typically consist of a mixture of an aqueous component (often with a pH-adjusting buffer like formic or acetic acid to ensure consistent ionization of the analyte) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample mixture, from polar to non-polar.

Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl groups within the molecule are expected to absorb UV light at specific wavelengths. The purity of the sample is determined by integrating the area of all the peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, direct GC analysis might be challenging due to its relatively high molecular weight and the presence of polar functional groups (amide and aldehyde), which could lead to thermal degradation in the hot injection port or on the column.

To overcome these challenges, a derivatization step is often employed. This involves chemically modifying the analyte to increase its volatility and thermal stability. For the target compound, the aldehyde group could potentially be derivatized. However, a more common approach for compounds with amide groups is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

The derivatized analyte is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase (e.g., a polysiloxane), and separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and its impurities.

Table 2: Illustrative GC-MS Parameters for Purity Analysis (after derivatization)

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-550 amu |

Advanced Separation Techniques for Isomeric or Related Compounds

During the synthesis of this compound, various isomers or closely related compounds could potentially be formed. These can include positional isomers, where the functional groups on the aromatic ring are in different positions. For instance, the formyl and methoxy (B1213986) groups could be at different locations on the phenoxy ring. The separation of these closely related structures requires advanced and highly selective chromatographic techniques.

The separation of positional isomers can be particularly challenging as they often have very similar physical properties. The choice of chromatographic conditions, especially the stationary phase, is crucial. For HPLC, columns with different selectivities, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can offer different interaction mechanisms (e.g., π-π interactions) that can aid in the separation of aromatic positional isomers.

In cases where the compound might exist as enantiomers (non-superimposable mirror images), though not immediately apparent from the primary structure of this compound, chiral chromatography would be the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds. The mobile phase in chiral chromatography is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol).

The development of such advanced separation methods is essential for ensuring the stereochemical purity of a compound and for studying the properties of individual isomers.

Concluding Remarks and Future Perspectives in 2 5 Formyl 2 Methoxyphenoxy N Methylacetamide Research

Summary of Key Academic Contributions and Unanswered Questions

Due to the limited specific research on 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide, its direct academic contributions are yet to be established. However, by examining research on analogous structures, we can infer its potential significance and identify critical unanswered questions.

Inferred Academic Contributions:

Research on related phenoxy acetamide (B32628) derivatives has highlighted their diverse biological activities, suggesting that they are significant pharmacophores. nih.gov The structural components of this compound, such as the phenoxy moiety, are recognized as key pharmacophore components in many drugs. nih.gov The N-methylamide structure, in particular, can offer benefits like improved resistance to metabolic enzymes and enhanced membrane permeability. nih.gov Therefore, it is plausible that the primary academic contributions of this compound will lie in the field of medicinal chemistry.

Key Unanswered Questions:

The lack of dedicated studies on this compound leaves a wide array of unanswered questions for the scientific community to address:

Biological Activity: What are the specific biological targets and pharmacological activities of this compound? Could it exhibit anti-inflammatory, antimicrobial, or other therapeutic properties, similar to other phenoxy acetamide derivatives? nih.gov

Synthetic Accessibility: While general synthetic routes can be proposed, what are the most efficient and scalable methods for the preparation of this specific molecule?

Physicochemical Properties: What are the fundamental physicochemical properties, such as solubility, stability, and crystal structure, which are crucial for any potential application?

Reactivity Profile: How does the interplay between the formyl and N-methylacetamide groups influence the chemical reactivity of the molecule, particularly in more complex reaction schemes?

| Unanswered Question Category | Specific Research Questions |

| Biological Profile | Identification of molecular targets and pathways. Evaluation of therapeutic potential in various disease models. |

| Chemical Synthesis | Optimization of reaction conditions for high-yield synthesis. Development of green and sustainable synthetic routes. |

| Material Properties | Investigation of its potential as a building block for polymers or functional materials. |

| Spectroscopic and Structural Characterization | Detailed analysis of its NMR, IR, and mass spectra. Determination of its single-crystal X-ray structure. |

Emerging Methodologies for Synthesis and Characterization

Future research on this compound will undoubtedly benefit from and contribute to the evolution of synthetic and analytical techniques.

Emerging Synthesis Methodologies:

The synthesis of complex organic molecules is increasingly driven by the principles of efficiency and sustainability. solubilityofthings.comekb.egrroij.com For a molecule like this compound, several modern synthetic strategies could be employed:

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly relevant for multi-step syntheses. neuroquantology.com

Catalysis: The use of advanced catalytic systems, including transition metal and organocatalysts, could lead to more efficient and selective bond formations. solubilityofthings.com

Green Chemistry: Employing environmentally benign solvents, reducing waste, and utilizing renewable starting materials are becoming integral to modern organic synthesis. solubilityofthings.comarchivepp.com

Emerging Characterization Techniques:

Comprehensive characterization is vital to understanding the structure and purity of a novel compound. Beyond standard techniques like NMR and mass spectrometry, emerging analytical methods can provide deeper insights: rroij.comsapub.org

Advanced Mass Spectrometry: Techniques such as high-resolution mass spectrometry (HRMS) are essential for unambiguous molecular formula determination. rroij.com

Solid-State NMR: For characterizing the compound in its solid form, solid-state NMR can provide valuable information about its crystalline structure and polymorphism.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties and provide insights into the molecule's electronic structure and reactivity, complementing experimental data. kaust.edu.sa

| Methodology | Application in this compound Research |

| Flow Chemistry | Scalable and safe production for further studies. |

| Advanced Catalysis | Improved efficiency and selectivity in synthetic steps. |

| High-Resolution Mass Spectrometry | Accurate mass determination and structural elucidation. |

| Computational Chemistry | Prediction of properties and reaction mechanisms. |

Potential for Further Exploration in Fundamental Organic Chemistry

Beyond its potential applications, this compound serves as an interesting scaffold for fundamental research in organic chemistry.

The presence of multiple functional groups offers a platform to study chemoselectivity in various transformations. For instance, the reactivity of the aldehyde group can be explored in the presence of the amide functionality. The aromatic ring can be a substrate for various C-H activation and functionalization reactions, a rapidly advancing area in organic synthesis. solubilityofthings.comneuroquantology.com

Furthermore, the acetamide linkage is a key feature in many biologically active molecules and peptidomimetics. archivepp.com Studying the conformational preferences and non-covalent interactions of the N-methylacetamide side chain can provide valuable data for the design of new molecular structures with specific three-dimensional arrangements. The formyl group also has potential as an agonist for formyl-peptide receptors, which could open up avenues in anti-inflammatory research. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide, and what reaction conditions are critical for high yields?

Answer: Synthesis typically involves sequential functionalization:

- Formylation : The 5-formyl group is introduced via the Vilsmeier-Haack reaction using DMF and POCl₃ under controlled temperatures (0–5°C) to avoid over-oxidation .

- Etherification : Coupling the formylated phenol with chloro-N-methylacetamide requires a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Q. Key Considerations :

- Temperature control during formylation prevents side reactions.

- Excess chloro-N-methylacetamide (1.5–2 eq) improves coupling efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- ¹H NMR :

- A singlet at δ 9.8–10.0 ppm confirms the formyl proton.

- Methoxy group protons appear as a singlet (~δ 3.8 ppm).

- Acetamide’s methyl group shows a singlet at δ 2.8–3.0 ppm .

- IR :

- Strong absorption at ~1680 cm⁻¹ (C=O stretch of formyl and acetamide).

- Peaks at 1250–1270 cm⁻¹ (C-O-C ether stretch) .

Validation : Compare experimental data with computed spectra (e.g., PubChem) to resolve ambiguities .

Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitutions (e.g., replacing the formyl group with amines).

- Base selection : K₂CO₃ or NaH in anhydrous conditions minimizes hydrolysis .

Q. Example Reaction :

This compound + RNH₂ → 2-(5-R-aminomethyl-2-methoxyphenoxy)-N-methylacetamide

Yield Optimization : Use 2–3 eq of amine and reflux for 6–8 hours .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting of methoxy signals) be resolved for this compound?

Answer:

- Variable Temperature NMR : Assess rotational barriers of the methoxy group. Restricted rotation at low temperatures (e.g., –40°C) may split signals .

- DFT Calculations : Compare experimental coupling constants with computational models to identify conformational preferences .

- Decoupling Experiments : Irradiate adjacent protons to confirm splitting origins .

Case Study : In analogous compounds, methoxy signal splitting at δ 3.8 ppm was traced to steric hindrance from the formyl group .

Q. What strategies are effective for optimizing the compound’s bioactivity through structural modifications?

Answer:

- SAR Studies :

- Formyl group replacement : Substitute with carboxylic acid (oxidation) or amine (reductive amination) to alter hydrophilicity .

- Phenoxy ring halogenation : Introduce Br/Cl at the 4-position to enhance binding affinity (e.g., to kinase targets) .

Q. Methodology :

Synthesize derivatives via targeted substitutions.

Screen for activity in enzyme assays (e.g., kinase inhibition) .

Use molecular docking (AutoDock Vina) to predict binding modes with proteins like EGFR .

Q. Example Derivative :

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 5-Carboxy substitution | Increased solubility, reduced IC₅₀ | |

| 4-Bromo substitution | Enhanced kinase inhibition |

Q. How can contradictory results in enzyme inhibition assays (e.g., variable IC₅₀ values) be addressed?

Answer:

- Assay Standardization :

- Use consistent ATP concentrations (1 mM) in kinase assays to avoid false negatives .

- Include positive controls (e.g., staurosporine) to validate assay conditions .

- Data Normalization :

- Normalize inhibition values to vehicle-treated controls.

- Perform dose-response curves in triplicate to calculate mean IC₅₀ .

Q. Troubleshooting :

- Check for compound aggregation (DLS analysis) or solubility issues (use DMSO ≤0.1% v/v) .

Q. What computational methods are suitable for predicting the compound’s metabolic stability?

Answer:

- In Silico Tools :

- SwissADME : Predicts CYP450 metabolism sites (e.g., formyl group oxidation) .

- MetaSite : Identifies probable metabolites based on structural motifs .

- MD Simulations : Analyze binding to hepatic enzymes (e.g., CYP3A4) to estimate half-life .

Validation : Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes) .

Q. How can reaction byproducts (e.g., dimerization during formylation) be minimized in large-scale synthesis?

Answer:

- Process Optimization :

- Use slow addition of POCl₃ during formylation to control exothermicity .

- Replace DMF with less reactive solvents (e.g., THF) for temperature-sensitive steps .

- Byproduct Analysis :

- Monitor reactions via LC-MS to detect dimers early.

- Optimize stoichiometry (e.g., 1.1 eq POCl₃) to limit overreaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.